
N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine is a related compound . It’s a complex organic molecule with potential applications in pharmaceuticals .
Synthesis Analysis
In a study, the compound N′-(1-benzylpiperidin-4-yl)acetohydrazide was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . Another synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .Molecular Structure Analysis
The crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .Chemical Reactions Analysis
While specific chemical reactions involving “N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide” are not available, related compounds such as fentanyl analogues have been studied extensively .Aplicaciones Científicas De Investigación
Vasodilator Properties and Pharmacokinetics
Nicardipine hydrochloride, closely related to the chemical family of "N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide," has been identified as a potent vasodilator. A study investigated its pharmacokinetics across different species, including humans, revealing significant insights into its metabolism and systemic availability. The research highlighted the impact of dosage on plasma half-life and volume distribution, suggesting a marked first-pass effect and potential saturation of metabolic activity at higher doses (Higuchi & Shiobara, 1980).
Enhancement of Slow Wave Sleep
Pimavanserin tartrate, another compound from the same chemical family, has been studied for its ability to selectively increase slow wave sleep (SWS) in healthy adult volunteers without adversely affecting attention or vigilance. This selective serotonin 5-HT(2A) receptor inverse agonist demonstrated a consistent increase in SWS across multiple doses, indicating its potential application in sleep-related disorders and research (Ancoli-Israel et al., 2011).
Occupational Health and Environmental Exposure
Research has also delved into occupational health aspects related to the exposure to compounds within the same chemical class. For instance, a study on workers exposed to benzene, a compound structurally and functionally related to "this compound," aimed at assessing occupational hazard risks. This study employed the Environmental Protection Agency (EPA) model for risk assessment, highlighting the importance of monitoring and managing health risks in industrial settings (Lu et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as donepezil , are known to inhibit acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine .
Biochemical Pathways
If the compound acts as an acetylcholinesterase inhibitor like donepezil , it could affect cholinergic signaling pathways, impacting various physiological processes such as muscle function, learning, and memory.
Result of Action
If it acts similarly to donepezil , it could potentially increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Propiedades
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-17-8-9-18(2)21(14-17)26(24,25)22-15-19-10-12-23(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19,22H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFVZNUFXAPNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
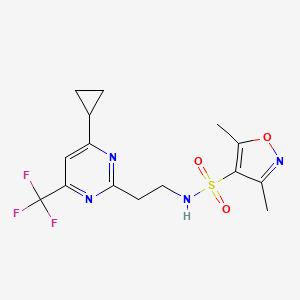
![2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)
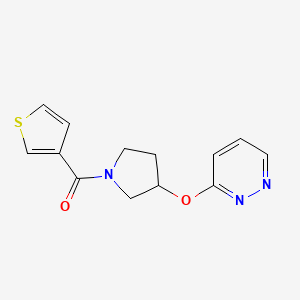
![ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879438.png)
![7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2879442.png)
![N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2879444.png)
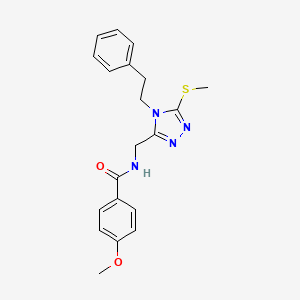
![4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2879449.png)

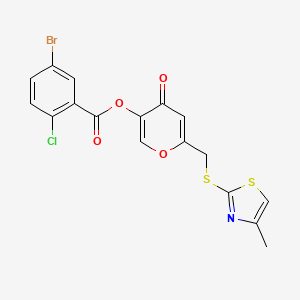
![2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2879452.png)
![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2879453.png)
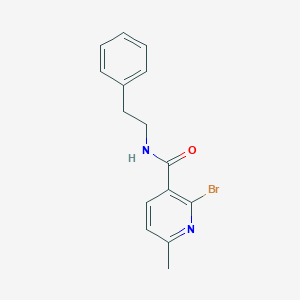
![4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline](/img/structure/B2879455.png)
